RORγt Inverse Agonist Core Scaffold Evolution: Thiazole vs. Pyridine Pharmacophore Comparison from Vitae Pharmaceuticals Patent Portfolio
In the development of RORγt inverse agonists, Vitae Pharmaceuticals initially filed WO2014179564 utilizing a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, which was subsequently replaced with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core in the later WO2015116904 patent that led to the clinical candidate VTP-43742 [1]. This core scaffold evolution is documented in peer-reviewed analysis, confirming that the thiazole-containing core was an early-stage, foundational pharmacophore that enabled the initial discovery program before further optimization [1].
| Evidence Dimension | Core scaffold identity in RORγt inverse agonist patent applications |
|---|---|
| Target Compound Data | 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole core (WO2014179564) |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine core (WO2015116904) |
| Quantified Difference | Complete scaffold replacement in clinical candidate |
| Conditions | RORγt inverse agonist program, patent portfolio evolution |
Why This Matters
The documented replacement of the thiazole core with a pyridine core in the later patent confirms that this compound is the authentic starting point for a clinically evaluated chemical series, making it essential for researchers validating early SAR or performing scaffold-hopping studies.
- [1] Gege, C. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. Expert Opinion on Therapeutic Patents 2016, 26(6), 737-744. View Source
